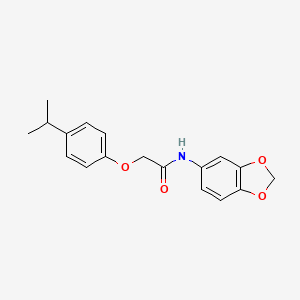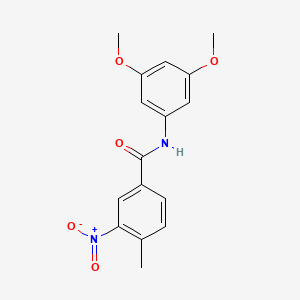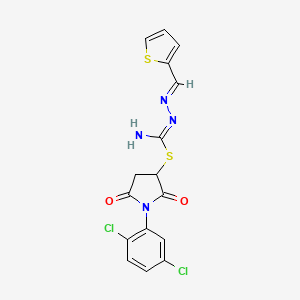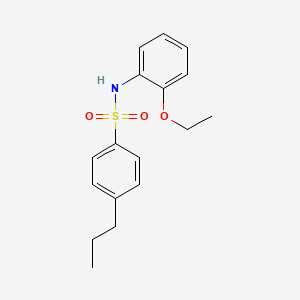![molecular formula C19H22N2O3 B5884745 1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5884745.png)
1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine, also known as MPAP, is a chemical compound that has been extensively studied for its potential therapeutic applications in various medical conditions. MPAP belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities, including antidepressant, anxiolytic, and antinociceptive effects.
作用機序
1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine exerts its biological effects by binding to the sigma-1 receptor, a protein that is found in the central nervous system. The sigma-1 receptor is involved in the regulation of various cellular processes, including calcium signaling, protein synthesis, and apoptosis. This compound has been found to modulate the activity of the sigma-1 receptor, leading to the activation of downstream signaling pathways that regulate mood and emotions.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including antidepressant, anxiolytic, and antinociceptive effects. This compound has been found to increase the levels of serotonin and dopamine in the brain, leading to the regulation of mood and emotions. This compound has also been found to reduce the perception of pain, making it a potential candidate for the treatment of chronic pain conditions.
実験室実験の利点と制限
1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine has several advantages as a research tool, including its high degree of purity and well-established synthesis method. This compound has also been extensively studied for its potential therapeutic applications in various medical conditions, making it a suitable candidate for further research. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its safety profile in humans.
将来の方向性
There are several future directions for the research on 1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine, including the investigation of its potential therapeutic applications in various medical conditions. This compound has been found to exhibit antidepressant, anxiolytic, and antinociceptive effects, making it a potential candidate for the treatment of depression, anxiety, and chronic pain conditions. Further studies are needed to determine the safety and efficacy of this compound in humans, and to develop novel therapeutic strategies based on its mechanism of action. Additionally, the development of new sigma-1 receptor ligands may lead to the discovery of more potent and selective compounds with improved therapeutic profiles.
合成法
The synthesis of 1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine involves the reaction of 1-(2-methoxyphenoxy)acetyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a high degree of purity. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable candidate for further research.
科学的研究の応用
1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various medical conditions. The antidepressant and anxiolytic effects of this compound have been investigated in animal models of depression and anxiety. This compound has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood and emotions.
特性
IUPAC Name |
2-(2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-9-5-6-10-18(17)24-15-19(22)21-13-11-20(12-14-21)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSJEGSPSJYNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5884712.png)
![4-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5884720.png)
![4-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one](/img/structure/B5884727.png)
![ethyl 3-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5884730.png)
![{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5884735.png)

![ethyl 2-[(3,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884748.png)

![3,4-dimethoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5884762.png)

![methyl [4-(diphenylmethyl)-1-piperazinyl]acetate](/img/structure/B5884775.png)